HIV-1 Inhibition in PBMC: A Unique Data Point Absent for Closest Structural Analogs
This compound has been evaluated for inhibition of HIV-1 in human peripheral blood mononuclear cells (PBMCs) at a concentration of 100 µM, yielding an EC₅₀ >27.7 µg/mL (~91 µM) . This is currently the only publicly available cell-based antiviral activity data point for this specific compound. Critically, closely related analogs such as (4-chloropyridin-2-yl)-[4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methanone and [4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-(4-chloropyridin-2-yl)methanone—both disclosed in WO2010007072A1 as Cav2.2 calcium channel modulators—have no reported HIV-1 activity data in the public domain [1]. This absence of comparator data means that no direct potency comparison can be made; however, the mere existence of a phenotypic antiviral readout for this compound differentiates it from analogs that have been screened exclusively against ion channel targets.
| Evidence Dimension | HIV-1 inhibitory activity in PBMC |
|---|---|
| Target Compound Data | EC₅₀ >27.7 µg/mL (~91 µM) at 100 µM test concentration |
| Comparator Or Baseline | Comparator analogs from WO2010007072A1: (4-chloropyridin-2-yl)-[4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methanone and [4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-(4-chloropyridin-2-yl)methanone — no HIV-1 data reported. |
| Quantified Difference | Not calculable; only qualitative difference (presence vs. absence of antiviral screening data). |
| Conditions | Human PBMC phenotypic assay; test concentration 100 µM; endpoint: inhibition of HIV-1 replication. |
Why This Matters
For screening laboratories or antiviral discovery programs, the availability of even a modest phenotypic activity signal provides a starting point for SAR exploration that is unavailable with analogs only characterized against non-antiviral targets.
- [1] WO2010007072A1. Piperazine derivatives used as Cav2.2 calcium channel modulators. Google Patents. https://patents.google.com/patent/WO2010007072A1/en (accessed 2026-04-29). View Source
